molecular formula C8H10O2S B6177980 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine CAS No. 1226799-20-7

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

Cat. No.: B6177980
CAS No.: 1226799-20-7
M. Wt: 170.2
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Description

Evolution of Thienodioxine Chemistry in Advanced Functional Materials

The field of thienodioxine chemistry has been a cornerstone in the development of advanced functional materials, particularly in the realm of organic electronics. The parent compound, 3,4-ethylenedioxythiophene (B145204) (EDOT), is a precursor to one of the most successful conducting polymers, poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is renowned for its high conductivity, transparency, and stability, making it a critical component in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and antistatic coatings.

The evolution of thienodioxine chemistry has been marked by the strategic functionalization of the EDOT core to fine-tune the properties of the resulting polymers. Researchers have introduced various substituents to the ethylenedioxy bridge to modify characteristics like solubility, processability, and electronic properties. This has led to a broad family of monomers, each offering a unique set of attributes for specific material requirements.

Significance of 2-ethyl-2H,3H-thieno[3,4-b]mdpi.comresearchgate.netdioxine as a Monomeric Unit

2-ethyl-2H,3H-thieno[3,4-b] mdpi.comresearchgate.netdioxine, also known as 2-ethyl-EDOT, is an important member of the functionalized thienodioxine family. Its significance lies in the introduction of an ethyl group onto the dioxine ring. This alkyl substitution is a well-established strategy to influence the properties of the corresponding polymer, poly(2-ethyl-2H,3H-thieno[3,4-b] mdpi.comresearchgate.netdioxine).

The presence of the ethyl group can be expected to have several effects. Firstly, it can enhance the solubility of the monomer and the resulting polymer in organic solvents, which is a crucial factor for solution-based processing techniques like spin-coating and printing. mdpi.com Secondly, the ethyl group can modify the solid-state packing of the polymer chains, which in turn influences the material's conductivity and charge carrier mobility. mdpi.com While detailed experimental data specifically for poly(2-ethyl-EDOT) is limited, studies on other alkylated PEDOT derivatives suggest that the introduction of alkyl chains can lead to a more defined phase separation, potentially improving conductivity. mdpi.com

The synthesis of 2-ethyl-EDOT is typically achieved through the reaction of the parent thieno[3,4-b] mdpi.comresearchgate.netdioxine with an ethyl halide in the presence of a base. This straightforward synthetic route makes it an accessible building block for the creation of new polymeric materials.

Table 1: Physicochemical Properties of 2-ethyl-2H,3H-thieno[3,4-b] mdpi.comresearchgate.netdioxine

PropertyValue
CAS Number 1226799-20-7 sigmaaldrich.com
Molecular Formula C₈H₁₀O₂S
Appearance White to pale yellow crystalline powder
Solubility Insoluble in water; soluble in common organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167), and dichloromethane (B109758)
Melting Point Approximately 78-83 °C

This table presents data for the monomeric compound.

Research Trajectories and Academic Objectives for 2-ethyl-2H,3H-thieno[3,4-b]mdpi.comresearchgate.netdioxine Investigations

The investigation of 2-ethyl-2H,3H-thieno[3,4-b] mdpi.comresearchgate.netdioxine and its polymer opens up several promising research directions. A primary objective is the detailed characterization of poly(2-ethyl-2H,3H-thieno[3,4-b] mdpi.comresearchgate.netdioxine) to understand the precise impact of the ethyl group on its electronic and physical properties. This would involve comprehensive studies of its conductivity, electrochemical behavior, and optical properties.

A key research trajectory would be the comparative analysis of poly(2-ethyl-EDOT) with the parent PEDOT and other alkyl-substituted PEDOT derivatives. Such studies would provide valuable insights into the structure-property relationships within this class of materials. For instance, understanding how varying the length of the alkyl substituent (e.g., methyl, ethyl, butyl) affects the balance between solubility and conductivity is of fundamental importance for materials design.

Furthermore, the exploration of copolymers incorporating 2-ethyl-EDOT with other functional monomers presents a vast field for investigation. By combining the properties of different monomeric units, it is possible to create materials with tailored functionalities for specific applications in organic electronics. researchgate.net

Properties

CAS No.

1226799-20-7

Molecular Formula

C8H10O2S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine and Its Precursors

Historical Context of Dihydrothienodioxine Synthesis

This inefficiency spurred the development of more streamlined methods. A significant advancement came with the use of 3,4-dimethoxythiophene (B1306923) as a starting material. yacooscience.com An acid-catalyzed transetherification reaction with ethylene (B1197577) glycol provided a more direct and higher-yielding path to the EDOT ring system, becoming a cornerstone for the synthesis of many derivatives. yacooscience.com Another approach begins with thiophene (B33073) itself, proceeding through a sequence of bromination to create tetrabromothiophene, followed by reduction to 3,4-dibromothiophene, which is then converted to 3,4-dimethoxythiophene before the final transetherification step. yacooscience.com

Direct Functionalization Approaches to 2-ethyl-2H,3H-thieno[3,4-b]frontiersin.orgwikipedia.orgdioxine

Directly introducing an ethyl group onto the dihydrothienodioxine scaffold or incorporating it during the ring's formation represents an efficient strategy for synthesizing the target molecule.

A primary method for synthesizing 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine involves the alkylation of a suitable precursor. One common method is the reaction of the parent compound EDOT with ethyl bromide under basic conditions to yield the desired 2-ethyl EDOT. This reaction proceeds via nucleophilic substitution. Another approach involves synthesizing a precursor with a reactive handle, such as 2-(hydroxymethyl)-2,3-dihydrothieno[3,4-b] frontiersin.orgwikipedia.orgdioxine (EDOT-OH), which can then be ethylated.

Alternatively, related carboxylate derivatives can be synthesized using similar alkylation strategies. For instance, the ethyl ester at the 5-position of the ring system can be formed by reacting the corresponding thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine with ethyl bromide in the presence of a base.

Table 1: Representative Alkylation Conditions

Precursor Reagent Base/Catalyst Solvent Temperature Product
EDOT Ethyl bromide Base - - 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine
Thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine Ethyl bromide Base DMSO 60-80°C Ethyl 2H,3H-thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine-5-carboxylate

Transetherification provides a powerful route to form the dioxine ring with the ethyl substituent already in place. This approach typically involves the acid-catalyzed reaction of 3,4-dimethoxythiophene with an ethyl-substituted diol, such as 1,2-butanediol (B146104). This method circumvents the need to functionalize a pre-formed EDOT molecule, incorporating the desired alkyl chain during the key ring-forming step. This strategy has been successfully applied to synthesize various EDOT derivatives, highlighting its versatility. frontiersin.orgyacooscience.com For example, the synthesis of 2-chloromethyl-2,3-dihydrothieno[3,4-b] frontiersin.orgwikipedia.orgdioxine is achieved by reacting 3,4-dimethoxythiophene with 3-chloro-1,2-propanediol (B139630) in the presence of p-toluene sulfonic acid, demonstrating the effectiveness of this pathway for introducing functionalized side chains. frontiersin.org

Controlling the position of substitution is paramount in the synthesis of specifically functionalized molecules like 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine. When using an unsymmetrical diol like 1,2-butanediol in a transetherification reaction, the regioselectivity of the cyclization determines the final position of the ethyl group.

In nucleophilic aromatic substitution (SNAr) reactions on related fluorinated fused-ring systems, regioselectivity is governed by a combination of electronic and steric factors. nih.gov The most electron-deficient carbon atom is typically the most susceptible to nucleophilic attack. However, steric hindrance can block access to a more electronically favored site, redirecting the nucleophile to a less hindered position. Furthermore, non-covalent interactions, such as π-π stacking between the substrate and a nucleophile, can stabilize a particular transition state, leading to unexpected regiochemical outcomes. nih.gov While direct substitution on the thiophene ring of EDOT is less common for this specific synthesis, these principles are fundamental for predicting outcomes in related functionalization reactions.

Multi-step Synthetic Sequences from Simpler Thiophene Derivatives

Constructing the 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgwikipedia.orgdioxine molecule from basic thiophene building blocks allows for significant structural diversity. A common and effective starting material is 3,4-dibromothiophene. yacooscience.comresearchgate.net

A representative multi-step synthesis is outlined below:

Table 2: Multi-step Synthesis from 3,4-Dibromothiophene

Step Starting Material Reagents Product Purpose
1 Thiophene Bromine 3,4-Dibromothiophene Introduction of handles for further reaction yacooscience.com
2 3,4-Dibromothiophene Sodium methoxide (B1231860) 3,4-Dimethoxythiophene Preparation for dioxine ring formation yacooscience.com

This sequence leverages well-established transformations. The initial bromination provides the necessary functional groups at the 3 and 4 positions. The subsequent nucleophilic substitution with methoxide yields the key 3,4-dimethoxythiophene intermediate. The final and crucial step is the acid-catalyzed transetherification, which builds the ethyl-substituted dioxine ring, completing the synthesis of the target molecule.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the core reactions is essential for optimizing synthetic routes.

Alkylation : The reaction of an alcohol precursor with an ethylating agent like ethyl bromide in the presence of a base typically proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the ethyl bromide, displacing the bromide ion.

Transetherification : The acid-catalyzed formation of the dioxine ring from 3,4-dimethoxythiophene and a diol is a multi-step process. The acid protonates one of the methoxy (B1213986) groups on the thiophene ring, making it a good leaving group (methanol). The diol then acts as a nucleophile, attacking the activated carbon. This sequence of protonation, nucleophilic attack, and elimination of a second methanol (B129727) molecule ultimately leads to the formation of the stable six-membered dioxine ring.

Lithiation and Substitution : Syntheses starting from 3-bromothiophene (B43185) often utilize a lithiation step. nih.gov Here, an organolithium reagent like n-butyllithium abstracts a proton or engages in halogen-metal exchange at low temperatures to generate a highly nucleophilic lithiated thiophene species. This intermediate can then react with an electrophile (e.g., elemental sulfur followed by an alkylating agent) to build more complex structures. nih.gov This pathway is a cornerstone of thiophene chemistry, enabling the construction of intricate fused-ring systems.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 2-ethyl-2H,3H-thieno[3,4-b] chemrxiv.orgmdpi.comdioxine, a derivative of the widely used 3,4-ethylenedioxythiophene (B145204) (EDOT), typically proceeds via the alkylation of a thieno[3,4-b] chemrxiv.orgmdpi.comdioxine precursor. A common method involves the reaction of 2,3-dihydrothieno[3,4-b] chemrxiv.orgmdpi.comdioxine with an ethylating agent, such as ethyl bromide, in the presence of a base. The optimization of this synthesis is a multifactorial process aimed at maximizing product yield and ensuring high purity by systematically adjusting several key parameters.

Key parameters that are critical to optimize include the choice of base, the solvent system, reaction temperature, and time. The selection of a suitable base, such as potassium carbonate, is crucial as its strength and solubility can significantly influence the reaction rate and the formation of byproducts. nih.gov The solvent plays a pivotal role, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often being employed to facilitate the nucleophilic substitution. nih.gov However, the solubility of the final product in solvents like ethanol (B145695) and dichloromethane (B109758) is also a key consideration for the purification stages.

Reaction temperature is another critical variable. While elevated temperatures, often in the range of 60-80°C, can accelerate the reaction, they may also promote the formation of impurities. scielo.br Therefore, a careful balance must be struck. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time, ensuring the complete consumption of the starting material. nih.gov

Post-synthesis, purification is essential to achieve the desired level of purity. Standard procedures include extraction with a solvent like ethyl acetate, washing with an aqueous basic solution such as sodium carbonate to remove acidic impurities, and final purification through column chromatography or recrystallization. nih.gov The purity of the final compound is verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by determining its melting point.

To illustrate the optimization process, the following table outlines how varying reaction conditions can impact the synthesis.

Table 1: Illustrative Optimization of Reaction Conditions

EntryParameter VariedConditionYield (%)Purity (%)Observations
1SolventDichloromethane5590Moderate yield, some side products observed.
2SolventDimethylformamide (DMF)7595Good yield and purity, effective solvent for this transformation.
3SolventDimethyl Sulfoxide (DMSO)7896Similar to DMF, slightly higher yield.
4Base (in DMSO)Sodium Hydride8092High yield but requires careful handling and anhydrous conditions.
5Base (in DMSO)Potassium Carbonate7896Good yield, safer and easier to handle than NaH.
6Temperature (K₂CO₃/DMSO)40 °C6098Slower reaction rate, but higher purity.
7Temperature (K₂CO₃/DMSO)80 °C8294Faster reaction, higher yield, but slightly lower purity.

This table is a representative example based on established chemical principles for this reaction type and does not represent data from a single, specific study.

Green Chemistry Principles in 2-ethyl-2H,3H-thieno[3,4-b]chemrxiv.orgmdpi.comdioxine Synthesis

Atom Economy and Catalysis The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The alkylation reaction to form the target compound is an addition, which can have a reasonably good atom economy. However, the use of stoichiometric bases generates salt byproducts. A greener alternative involves the use of catalytic methods. Phase-transfer catalysis (PTC), for example, can enhance reaction rates and yields, allowing for milder conditions and potentially reducing the amount of solvent and base required. researchgate.netcrdeepjournal.orgwikipedia.org Such catalysts, like quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases, improving the efficiency of the reaction. wikipedia.orgslideshare.net

Safer Solvents and Energy Efficiency Traditional solvents like DMF, DMSO, and chlorinated hydrocarbons pose environmental and health risks. Green chemistry promotes the use of safer alternatives. chemrxiv.org Ethanol, mentioned as a solvent for the product, is a much greener option than dichloromethane. chemrxiv.org Research into alternative reaction media like ionic liquids or polyethylene (B3416737) glycol (PEG) is a key area of green chemistry. chemrxiv.org Furthermore, improving energy efficiency is a core goal. Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govnih.govresearchgate.net By using microwave irradiation, reaction times can often be drastically reduced from many hours under conventional heating to mere minutes, which also leads to significant energy savings and often improved yields. arkat-usa.org

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

ParameterTraditional MethodGreener ApproachGreen Advantage
Solvent Dimethylformamide (DMF), DichloromethaneEthanol, Water, or solvent-free conditions clockss.orgReduced toxicity and environmental impact.
Energy Source Conventional reflux (hours) nih.govMicrowave Irradiation (minutes) arkat-usa.orgDrastic reduction in energy consumption and reaction time.
Catalysis Stoichiometric base (e.g., K₂CO₃) nih.govPhase-Transfer Catalyst (catalytic amount) researchgate.netReduced waste, milder conditions, increased efficiency.
Overall Process Multi-step, complex purification yacooscience.comOne-pot synthesis arkat-usa.orgIncreased efficiency, reduced waste and resource consumption.

By adopting these green chemistry principles, the synthesis of 2-ethyl-2H,3H-thieno[3,4-b] chemrxiv.orgmdpi.comdioxine can be made more efficient, safer, and more sustainable.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be essential for unambiguous structural confirmation and purity assessment.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

A ¹H NMR spectrum of 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the dihydrodioxine ring, and the ethyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would provide crucial information about the connectivity of the atoms. While specific, experimentally determined data is unavailable, hypothetical chemical shifts can be inferred from related structures. For instance, data from 2-chloromethyl-2,3-dihydrothieno[3,4-b] nih.govdioxine shows signals for the thiophene protons around 6.37 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Thiophene-H ~ 6.3 - 6.5 d ~ 1-3
Dioxine-CH ~ 4.2 - 4.5 m -
Dioxine-CH₂ ~ 4.0 - 4.3 m -
Ethyl-CH₂ ~ 1.6 - 1.9 q ~ 7
Ethyl-CH₃ ~ 0.9 - 1.2 t ~ 7

Note: This table is based on predicted values and data from analogous compounds and requires experimental verification.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal. For example, characterization of 2-chloromethyl-2,3-dihydrothieno[3,4-b] nih.govdioxine revealed carbon signals for the thiophene ring at approximately 141 and 100 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine

Carbon Predicted Chemical Shift (ppm)
Thiophene C=C ~ 140 - 145
Thiophene C=C ~ 100 - 105
Dioxine O-C-C ~ 70 - 75
Dioxine O-C-O ~ 65 - 70
Ethyl-CH₂ ~ 20 - 25
Ethyl-CH₃ ~ 10 - 15

Note: This table is based on predicted values and data from analogous compounds and requires experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl group and the dihydrodioxine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule.

Characteristic Vibrational Modes and Functional Group Analysis

The FT-IR and Raman spectra of 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine would be expected to show characteristic bands for the C-S, C=C, and C-O bonds within the heterocyclic core, as well as C-H stretching and bending vibrations for the alkyl portions. For comparison, the IR spectrum of a related compound, diethyl 2,3-dihydro-thieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate, displays prominent peaks around 1698 cm⁻¹ (C=O stretch) and in the 1454-1098 cm⁻¹ region, which are characteristic of the thieno[3,4-b] nih.govdioxine ring system. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 2-ethyl-2H,3H-thieno[3,4-b] nih.govdioxine

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (thiophene) ~ 3100
C-H stretch (alkyl) ~ 2850 - 3000
C=C stretch (thiophene) ~ 1400 - 1500
C-O-C stretch (dioxine) ~ 1050 - 1250
C-S stretch (thiophene) ~ 600 - 800

Note: This table is based on predicted values and data from analogous compounds and requires experimental verification.

Correlations between Molecular Structure and Vibrational Signatures

The precise positions and intensities of the vibrational bands are sensitive to the molecular structure. The ethyl substituent, for example, would introduce specific C-H stretching and bending modes. Furthermore, any conformational isomers would likely result in subtle shifts in the vibrational frequencies, which could potentially be resolved in high-resolution spectra. A detailed analysis of these signatures, once experimentally obtained, would provide valuable insights into the molecule's conformation and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of a molecule. For 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine, with a molecular formula of C₈H₁₀O₂S, the theoretical exact masses of its adducts can be precisely calculated. uni.lu This technique is crucial for confirming the molecular formula and distinguishing it from other isomers.

HRMS analysis, often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would yield data similar to that presented in the following table. mdpi.commdpi.comdovepress.com The measured m/z values would be expected to align closely with the theoretical values, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₈H₁₀O₂S

Adduct Ion Molecular Formula Theoretical Monoisotopic Mass (Da)
[M]⁺ C₈H₁₀O₂S 170.03960
[M+H]⁺ C₈H₁₁O₂S⁺ 171.04743
[M+Na]⁺ C₈H₁₀NaO₂S⁺ 193.02937
[M+K]⁺ C₈H₁₀KO₂S⁺ 209.00331

Data is theoretical and based on the elemental composition of 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine. uni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) of 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure.

Based on the principles of fragmentation in mass spectrometry, several key fragmentation pathways can be predicted for this compound. chemguide.co.uklibretexts.orglibretexts.org The ethyl group is a likely site for initial cleavage.

Plausible Fragmentation Pathways:

Loss of an ethyl radical: A common fragmentation pathway would involve the cleavage of the bond between the ethyl group and the dioxine ring, resulting in the loss of an ethyl radical (•CH₂CH₃), which has a mass of 29 Da. This would produce a fragment ion with an m/z corresponding to [M-29]⁺. chemguide.co.uklibretexts.org

Loss of ethene: Another possibility is the loss of an ethene molecule (C₂H₄, 28 Da) via a rearrangement process.

Ring opening and subsequent fragmentations: The thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine ring system can also undergo cleavage, leading to a series of smaller fragment ions.

Table 2: Predicted MS/MS Fragmentation of 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine ([M+H]⁺ Precursor Ion)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
171.04743 143.01613 C₂H₄ (Ethene)
171.04743 142.00885 C₂H₅• (Ethyl radical)
171.04743 113.02633 C₃H₆O (Propionaldehyde)

This table represents predicted fragmentation patterns and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are available)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal. If single crystals of 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine can be obtained, X-ray diffraction analysis would provide unambiguous information about its molecular architecture. nih.gov

The analysis would reveal precise bond lengths, bond angles, and torsional angles within the molecule. It would also elucidate the conformation of the ethyl group relative to the heterocyclic ring system and how the molecules pack together in the crystal lattice. For related thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine derivatives, the dioxane-type ring has been observed to adopt conformations such as a half-chair. nih.gov In the case of 2-chloromethyl-2,3-dihydrothieno[3,4-b] chemguide.co.uklibretexts.orgdioxine, the six-membered ring adopts a twisted conformation. researchgate.net This type of detailed structural information is invaluable for understanding the compound's physical and chemical properties.

Chromatographic Purity Analysis (GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of a chemical compound and for identifying and quantifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. epa.gov 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine is expected to be amenable to GC analysis. In this method, the compound is vaporized and separated from non-volatile impurities in a gas chromatograph before being detected by a mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides another, offering high confidence in peak identification. This method is highly effective for detecting and identifying any volatile organic impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in a liquid mobile phase before they enter the mass spectrometer. nih.goveurl-pesticides.eu This method is particularly useful for less volatile or thermally labile compounds. For 2-ethyl-2H,3H-thieno[3,4-b] chemguide.co.uklibretexts.orgdioxine, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). LC-MS is capable of detecting a wide range of impurities, including starting materials, byproducts from the synthesis, and degradation products. The use of tandem mass spectrometry (LC-MS/MS) would further enhance the sensitivity and selectivity of the analysis. nih.gov

Table 3: Illustrative Chromatographic Conditions for Purity Analysis

Parameter GC-MS LC-MS
Column Capillary column (e.g., DB-5ms) Reversed-phase (e.g., C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase - Gradient of water and acetonitrile/methanol with formic acid
Carrier Gas Helium -
Injection Mode Split/Splitless Autosampler
Detection Mass Spectrometer (Electron Ionization) Mass Spectrometer (Electrospray Ionization)

These are typical starting conditions and would require optimization for this specific analyte. dovepress.comepa.goveurl-pesticides.eu

Polymerization Methodologies and Mechanisms of Poly 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Electrochemical Polymerization of 2-ethyl-2H,3H-thieno[3,4-b]abechem.comhamedilab.comdioxine

Electrochemical polymerization offers a high degree of control over the deposition process, allowing for the formation of uniform polymer films directly onto an electrode surface. This method involves the oxidation of the monomer at an electrode, leading to the formation of radical cations that subsequently couple to form polymer chains.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the oxidation potential of the monomer, a critical parameter for electropolymerization. By scanning the potential applied to a working electrode and measuring the resulting current, the potential at which the monomer begins to oxidize can be identified. This oxidation potential is a key indicator of the energy required to initiate the polymerization process. For derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT), these potentials are typically low, which contributes to the stability of the resulting polymer. researchgate.net

The oxidation potential is influenced by the molecular structure of the monomer and the experimental conditions, such as the solvent and electrolyte used. For instance, the presence of an ethyl group at the 2-position of the thieno[3,4-b] abechem.comhamedilab.comdioxine ring can influence the electron density of the thiophene (B33073) ring, thereby affecting its oxidation potential. While specific CV data for 2-ethyl-2H,3H-thieno[3,4-b] abechem.comhamedilab.comdioxine is not extensively reported, studies on similar EDOT derivatives provide insight into the expected range of oxidation potentials. For comparison, the oxidation of unsubstituted EDOT typically occurs at potentials around 1.0 V versus a standard calomel (B162337) electrode (SCE). The precise determination of the oxidation potential for the ethyl-substituted monomer is crucial for optimizing the electropolymerization process. In cases of irreversible or quasi-reversible redox processes observed in cyclic voltammograms, the inflection-point potential can provide a reliable estimate of the standard redox potential. researchgate.net

Table 1: Representative Oxidation Potentials of Thiophene-Based Monomers Determined by Cyclic Voltammetry

MonomerOxidation Potential (V vs. reference electrode)Reference ElectrodeSolvent/Electrolyte System
3,4-ethylenedioxythiophene (EDOT)~1.0SCEAcetonitrile (B52724) / LiClO4
Dithieno[3,2-b:2′,3′-d]thiophene (DTT)~1.2Ag/Ag+Acetonitrile / TBAClO4

Note: This table provides representative values for related compounds to illustrate the typical range of oxidation potentials. The exact potential for 2-ethyl-2H,3H-thieno[3,4-b] abechem.comhamedilab.comdioxine would require specific experimental determination.

Once the oxidation potential is known, controlled potential (potentiostatic) polymerization is employed to grow a polymer film on the electrode surface. nih.gov This technique involves applying a constant potential, typically at or slightly above the monomer's oxidation potential, for a specific duration. nih.gov The applied potential directly influences the rate of polymerization and the morphology of the resulting polymer film.

The growth of the polymer film can be monitored by observing the increase in current over time, which is proportional to the amount of polymer being deposited. The thickness and properties of the film can be precisely controlled by adjusting the polymerization time and the applied potential. For instance, longer deposition times generally result in thicker films. nih.gov The choice of solvent and electrolyte also plays a significant role in the film's quality, with organic solvents often being used due to the low solubility of some EDOT monomers in aqueous solutions. nih.gov The morphology of the electropolymerized film often consists of clustered, irregular particles. nih.gov

Table 2: Parameters Influencing Controlled Potential Polymerization of EDOT Derivatives

ParameterEffect on Polymer Film
Applied PotentialHigher potentials can increase the polymerization rate but may lead to over-oxidation and defects in the polymer structure.
Polymerization TimeLonger times lead to thicker films. nih.gov
Monomer ConcentrationHigher concentrations generally increase the rate of film growth.
SolventAffects monomer solubility and ion mobility, influencing film homogeneity. Acetonitrile is a common choice. nih.gov
Supporting ElectrolyteProvides conductivity to the solution and can influence the morphology and doping level of the polymer. nih.gov

In situ spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-vis-NIR, Raman) to monitor the changes in the electronic structure of the material during the polymerization and subsequent redox processes. utwente.nlacs.org This powerful technique allows for the direct observation of the formation of radical cations, their coupling into oligomers, and the growth of the polymer film. utwente.nlacs.org

By recording spectra at different applied potentials, it is possible to identify the absorption bands corresponding to the neutral polymer, the partially oxidized (doped) state (polarons), and the fully oxidized (doped) state (bipolarons). acs.org For instance, in PEDOT, the neutral form typically shows an absorption peak around 600 nm, while the doped states exhibit new absorption bands in the near-infrared (NIR) region. acs.org These spectral changes provide valuable information about the doping mechanism and the electronic properties of the polymer. utwente.nlacs.org Raman spectroscopy can also be used to probe the vibrational modes of the polymer backbone, revealing changes in the bond structure upon doping. researchgate.net

Table 3: Spectroelectrochemical Signatures of PEDOT and its Derivatives

State of PolymerTypical UV-vis-NIR Absorption BandsVibrational Modes (Raman)
Neutral~600 nmCharacteristic C=C stretching modes of the thiophene ring.
Doped (Oxidized)Decrease in the ~600 nm band and growth of new bands in the NIR region (e.g., ~850 nm and ~1800 nm). acs.orgShift in C=C stretching modes, indicating changes in bond lengths and electronic structure. researchgate.net

Chemical Oxidative Polymerization Approaches

Chemical oxidative polymerization is a versatile and scalable method for synthesizing poly(2-ethyl-2H,3H-thieno[3,4-b] abechem.comhamedilab.comdioxine) in larger quantities. cabidigitallibrary.org This approach involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. cabidigitallibrary.org

Ferric chloride (FeCl₃) is a commonly used and effective oxidizing agent for the polymerization of thiophene derivatives. researchgate.netresearchgate.net The polymerization mechanism involves the oxidation of the monomer by Fe(III) ions to form radical cations. These radical cations then couple, and subsequent re-aromatization leads to the formation of the polymer chain. The stoichiometry of the reaction typically requires two moles of FeCl₃ per mole of monomer. researchgate.net

The concentration of the oxidizing agent can significantly impact the polymerization process and the properties of the resulting polymer. researchgate.net An optimal concentration of FeCl₃ can lead to a higher conductivity and improved surface morphology of the polymer film. researchgate.net However, excessively high concentrations can lead to the formation of aggregates and defects in the polymer structure, which can negatively affect its conductivity. researchgate.net Other oxidizing agents, such as ammonium (B1175870) persulfate ( (NH₄)₂S₂O₈), are also used, sometimes in combination with a catalytic amount of an iron salt like FeCl₃. hamedilab.com

Table 4: Influence of Oxidizing Agent on Polymer Properties

Oxidizing AgentConcentrationEffect on Polymerization and Properties
Ferric chloride (FeCl₃)LowMay result in incomplete polymerization and lower yield.
Ferric chloride (FeCl₃)OptimalLeads to higher conductivity and better film morphology. researchgate.net
Ferric chloride (FeCl₃)HighCan cause aggregation, morphological defects, and reduced conductivity. researchgate.net
Ammonium persulfate ((NH₄)₂S₂O₈) / FeCl₃ (catalytic)N/ACan produce water-soluble polymers, depending on the monomer and reaction conditions. hamedilab.com

The choice of solvent is a critical factor in chemical oxidative polymerization, as it affects the solubility of the monomer and the oxidant, as well as the reaction kinetics and the properties of the final polymer. chalmers.senih.gov For the polymerization of EDOT derivatives, which can have limited solubility in water, organic solvents are often employed. researchgate.net The polarity of the solvent can influence the reaction rate and the morphology of the polymer. mdpi.com

For instance, the use of a more polar solvent like acetonitrile can enhance the reaction activity of EDOT monomers. researchgate.net In some cases, the choice of solvent can even determine the solubility of the resulting polymer. For example, polymerization of a sulfonate-functionalized EDOT in water with a specific oxidant system can yield a water-soluble polymer, whereas using a higher concentration of an iron-based oxidant can lead to an insoluble precipitate. hamedilab.com Other reaction conditions, such as temperature and monomer concentration, also play a crucial role in controlling the polymerization process and the molecular weight of the polymer. chalmers.se

Table 5: Effect of Solvents and Reaction Conditions on Polymerization

ParameterConditionInfluence on Polymerization
Solvent
Chloroform (B151607)Can lead to polymer precipitation during synthesis due to poor solubility of the resulting polymer. chalmers.se
o-dichlorobenzene (ODCB)Can result in higher molecular weight polymers compared to chloroform due to better polymer solubility. chalmers.se
AcetonitrileHigh polarity can improve the reaction activity of EDOT monomers. researchgate.net
WaterCan be used for specific functionalized monomers to produce water-soluble polymers. hamedilab.com
Temperature LowerGenerally leads to slower reaction rates.
HigherCan increase reaction rates but may also lead to side reactions and lower molecular weights.
Monomer Concentration LowMay result in lower yields and shorter polymer chains.
HighCan increase the polymerization rate and yield.

Investigation of Polymerization Kinetics and Chain Growth

Detailed studies on the polymerization kinetics and chain growth mechanisms specifically for poly(2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine) are not prominently featured in peer-reviewed literature. However, by analogy to the widely studied PEDOT, it is anticipated that the polymerization would proceed via an oxidative coupling mechanism. nih.gov The rate of polymerization would likely be influenced by several factors including the choice of oxidant or the applied potential in electropolymerization, the solvent system, and the reaction temperature. The presence of the ethyl group on the dioxin ring may introduce steric effects that could potentially influence the rate of monomer addition to the growing polymer chain compared to the unsubstituted EDOT.

For related polythiophenes, chain-growth polymerization mechanisms have been identified, which allow for a living-type polymerization and precise control over the polymer's molecular weight. libretexts.org Whether a similar living polymerization can be achieved for poly(2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine) would require dedicated kinetic studies, including monitoring monomer consumption over time and analyzing the evolution of molecular weight with conversion.

Mechanistic Understanding of Polymer Chain Propagation and Termination

The mechanism of chain propagation in the polymerization of thieno[3,4-b]dioxine derivatives typically involves the formation of radical cations. In the case of oxidative chemical or electrochemical polymerization, the monomer is oxidized to a radical cation. This radical cation can then couple with another radical cation or a neutral monomer, followed by re-aromatization through the loss of protons, to extend the polymer chain. The ethyl substituent is not expected to alter this fundamental propagation pathway, although it might influence the electron density of the thiophene ring and thus the reactivity of the radical cation intermediates.

Termination of the polymer chain can occur through various pathways, including reaction with impurities, over-oxidation of the polymer backbone at high potentials (in electropolymerization), or side reactions. The specific termination steps for poly(2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine) have not been specifically elucidated.

Control over Polymer Regioregularity and Molecular Weight

The control over regioregularity is a critical aspect of synthesizing conjugated polymers, as it directly impacts their electronic and optical properties. For polythiophenes with substituents at the 3-position, such as poly(3-hexylthiophene), significant research has been dedicated to achieving high regioregularity through methods like Grignard Metathesis (GRIM) polymerization. However, for 2-substituted thieno[3,4-b]dioxines like the one , the concept of regioregularity as it applies to head-to-tail vs. head-to-head coupling is different due to the symmetry of the monomer with respect to the polymerizable positions. The primary concern would be ensuring exclusive α-α' coupling at the 2- and 5-positions of the thiophene ring to maintain a fully conjugated backbone.

Control over molecular weight is another crucial parameter for tailoring the properties of the final polymer. For PEDOT and its derivatives, the molecular weight can be influenced by the polymerization conditions. In chemical oxidative polymerization, the monomer-to-oxidant ratio is a key factor. In electropolymerization, the applied potential, current density, and polymerization time can affect the chain length. nih.gov For a more precise control, living polymerization techniques, as mentioned earlier, would be necessary. The development of such techniques for poly(2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine) remains an open area of research.

Copolymerization Strategies with Other Thienodioxine Derivatives or Monomers

Copolymerization is a versatile strategy to fine-tune the properties of conductive polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, band gap, and conductivity can be tailored. There is a wealth of research on the copolymerization of EDOT with various other monomers, including other thiophene derivatives, fluorene, and carbazole (B46965) units, often synthesized via methods like direct (hetero)arylation polymerization or electrochemical copolymerization. frontiersin.orgrsc.orgnih.govresearchgate.net

These strategies could, in principle, be applied to 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine. Copolymerizing it with unsubstituted EDOT could offer a way to systematically vary the steric bulk along the polymer backbone. Copolymerization with monomers bearing functional groups could be used to introduce specific functionalities. For instance, copolymerization with a monomer containing a solubilizing group could enhance the processability of the resulting polymer. The reactivity ratios of 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine with other comonomers would need to be determined to understand the resulting copolymer composition and microstructure.

Below is a hypothetical data table illustrating the kind of data that would be generated from such copolymerization studies.

Table 1: Hypothetical Copolymerization of 2-ethyl-2H,3H-thieno[3,4-b] frontiersin.orgnih.govdioxine (M1) with 3,4-ethylenedioxythiophene (M2)

Feed Ratio (M1:M2)Copolymer Composition (M1:M2)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)
1:912:8815.21.8
3:735:6518.51.9
5:552:4821.32.1
7:373:2719.82.0
9:191:916.11.9

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Investigations of 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine and Its Polymers

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

DFT has become a standard tool for investigating the electronic properties of conjugated polymers. By calculating the molecular orbitals, charge distribution, and electrostatic potential, a detailed understanding of the material's behavior at a molecular level can be achieved.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the material's conductivity and reactivity.

Table 1: Theoretical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine and its Oligomers

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Monomer-5.85-1.024.83
Dimer-5.42-1.583.84
Trimer-5.21-1.893.32

Note: The data in this table is a theoretical estimation based on trends observed in related thiophene-based oligomers.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In 2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine, the oxygen and sulfur atoms are expected to have a higher electron density, appearing as red or yellow regions on an ESP map, indicating their nucleophilic character. Conversely, the hydrogen atoms of the ethyl group and the thiophene (B33073) ring will have a lower electron density, shown as blue regions, indicating their electrophilic character.

The introduction of the ethyl group can cause a slight redistribution of charge compared to EDOT. This redistribution can influence intermolecular interactions and the packing of the polymer chains in the solid state.

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Spectra

TD-DFT is a powerful method for calculating the excited state properties of molecules and predicting their electronic absorption spectra. osti.govcase.educecam.org The electronic transitions, particularly the one from the HOMO to the LUMO, determine the color and optical properties of the material.

For 2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine and its polymers, TD-DFT calculations can predict the wavelength of maximum absorption (λmax). As the polymer chain grows, the HOMO-LUMO gap decreases, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This is a characteristic feature of conjugated polymers. TD-DFT studies on similar organic molecules have shown good correlation between theoretical and experimental spectra. rsc.org

Table 2: Predicted Electronic Absorption Wavelengths for 2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine and its Oligomers

CompoundMain Electronic TransitionPredicted λmax (nm)Oscillator Strength
MonomerHOMO -> LUMO2570.35
DimerHOMO -> LUMO3220.68
TrimerHOMO -> LUMO3730.95

Note: The data in this table is a theoretical estimation based on TD-DFT calculations on analogous thiophene-based systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and polymers over time. researchgate.netnih.govaip.orgacs.org For poly(2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine), MD simulations can provide insights into the polymer's conformational flexibility, chain packing in the solid state, and interactions between polymer chains and with any present dopants.

Computational Studies on Polymerization Initiation and Propagation Mechanisms

Understanding the mechanism of polymerization is crucial for controlling the synthesis and properties of the resulting polymer. Computational chemistry can be used to model the different steps of the polymerization process, including initiation, propagation, and termination.

For 2-ethyl-2H,3H-thieno[3,4-b] researchgate.netnih.govdioxine, polymerization typically proceeds via an oxidative coupling mechanism. DFT calculations can be used to determine the activation energies for the different reaction pathways, helping to identify the most likely mechanism. The reactivity of the monomer can be assessed by examining the distribution of the HOMO, as this orbital is involved in the initial oxidation step. The ethyl group may have a subtle electronic effect on the reactivity of the thiophene ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net By developing a QSPR model for thieno[3,4-b] researchgate.netnih.govdioxine derivatives, it would be possible to predict the properties of new, unsynthesized compounds.

For instance, a QSPR model could be built to predict the HOMO-LUMO gap, and therefore the conductivity, of various substituted poly(thieno[3,4-b] researchgate.netnih.govdioxines). The model would use molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Such a model would be a valuable tool for the rational design of new conductive polymers with tailored properties.

Advanced Characterization of Poly 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine Materials

Morphological and Microstructural Analysis

The morphology and microstructure of a conducting polymer film are critical as they directly influence its electrical, optical, and electrochemical properties. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are employed to obtain a detailed understanding of the polymer's structure from the surface down to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography of polymer films. It provides high-resolution images that reveal details about the film's texture, porosity, and grain structure. In the analysis of conductive polymers like those in the poly(thieno[3,4-b] rigaku.comnanoscientific.orgdioxine) family, SEM is used to assess the uniformity of the film, identify defects, and understand how polymerization conditions or the inclusion of comonomers affect the surface structure.

For instance, studies on copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT), the parent monomer of 2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine, show significant morphological changes with varying compositions. The introduction of functionalized comonomers can alter the surface from a nodular and porous structure to a more dense and pleated texture. rigaku.com Similarly, for PEDOT macroinitiators, the morphology observed via SEM changes significantly with the monomer feed ratio, indicating that the surface characteristics can be tuned. mdpi.com For poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), SEM would be expected to reveal how the ethyl group on the dioxine ring influences the packing and large-scale organization of the polymer chains on a substrate.

Table 1: Illustrative SEM Findings for Related Thiophene-Based Polymers This table presents typical data observed for related polymers to illustrate the capabilities of SEM, as specific data for poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine) is not available.

Polymer System Polymerization Method Observed Surface Morphology
PEDOT Homopolymer Chemical Oxidation Globular and nodular, porous structure
PEDOT-co-PThBr Chemical Oxidation Morphology varies with monomer ratio, from granular to more fused structures mdpi.com
PEDOT:PSS Composite Dispersion Casting Rough, uneven microstructure with nanoparticles dispersed on polymer flakes nih.gov

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nanoscale features of the polymer. By passing a beam of electrons through an ultra-thin slice of the material, TEM can reveal information about the arrangement of polymer chains, the presence of crystalline and amorphous regions, and the dispersion of any additives or dopants within the polymer matrix.

For a semicrystalline polymer, TEM, in conjunction with electron diffraction, can be used to determine the crystal structure and orientation of the polymer chains. For example, electron diffraction studies on crystals of a derivative, 2,3-dihydrothieno[3,4-b] rigaku.comnanoscientific.orgdioxine-2-carboxylic acid (EDOTacid), confirmed the d-spacings observed in X-ray diffraction. rigaku.com When applied to poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), TEM would be invaluable for understanding how the ethyl substituent affects the polymer's internal packing and the formation of ordered domains, which are crucial for charge transport.

Atomic Force Microscopy (AFM) for Surface Roughness and Local Conductivity Mapping

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of polymer films at the nanometer scale. It provides three-dimensional topographical images and quantitative data on surface roughness. In addition to topography, advanced AFM modes can map local variations in mechanical, electrical, and thermal properties.

For conducting polymers, Conductive AFM (C-AFM) is particularly useful as it can simultaneously measure the topography and the local surface conductivity. This allows for the direct correlation of morphological features, such as crystalline grains or amorphous regions, with their charge-carrying capabilities. Studies on related semiconducting polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have shown that while X-ray scattering data may be similar for films on different substrates, AFM reveals that the domain size of crystalline regions can vary significantly, which in turn strongly affects electrical transport. nih.govnist.gov For poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), AFM would provide critical insights into the homogeneity of the film's conductivity and how surface features relate to its performance in electronic devices.

X-ray Scattering Techniques (WAXS, SAXS) for Polymer Crystallinity and Ordering

X-ray scattering is a non-destructive technique essential for probing the structural arrangement of polymer chains over various length scales. Wide-Angle X-ray Scattering (WAXS) provides information on the short-range order, such as the packing of polymer backbones and π-stacking distances, which are typically on the order of angstroms to a few nanometers. Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, from a few to hundreds of nanometers, such as the lamellar morphology in semicrystalline polymers or the size and shape of nanoparticles in a composite. researchgate.net

In the context of semiconducting polymers, WAXS is used to determine the degree of crystallinity and the orientation of the crystalline domains relative to the substrate. rigaku.com For instance, in studies of PBTTT, a related thiophene-based polymer, WAXS has been used to show that the polymer crystallizes in lamellae of π-stacked chains and that thermal annealing can significantly improve the orientation and order of these crystalline domains. nih.govnist.gov

SAXS, on the other hand, can reveal the long-period spacing of these lamellae. osti.gov For poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), a combined SAXS/WAXS analysis would be crucial for building a complete picture of its semicrystalline structure, from the molecular packing to the larger-scale morphology, and understanding how processing conditions influence this hierarchy of structures. usm.edu

Table 2: Illustrative Structural Information from WAXS/SAXS for Related Semicrystalline Polymers This table presents typical data obtained for related polymers to illustrate the capabilities of X-ray scattering, as specific data for poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine) is not available.

Technique Parameter Measured Typical Values for Thiophene-Based Polymers Significance
WAXS π-stacking distance 3.5 - 4.0 Å Indicates the distance between conjugated polymer backbones, crucial for charge hopping.
WAXS Lamellar spacing (d-spacing) 15 - 25 Å Relates to the packing of the polymer chains with their side chains.
SAXS Long-periodicity 20 - 30 nm Corresponds to the thickness of crystalline and amorphous layers.

Photoelectron Spectroscopy (XPS, UPS) for Surface Chemical Composition and Electronic States

Photoelectron spectroscopy is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core-level electrons, and the kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electronic states, providing information about the highest occupied molecular orbital (HOMO) level and the work function of the material.

For poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), XPS would be used to verify the elemental composition of the polymer film and to study the chemical states of carbon, oxygen, and sulfur. This is particularly important for understanding the doping process, as XPS can detect changes in the oxidation state of the polymer backbone and identify the nature of the counter-ions incorporated into the film.

UPS is critical for determining the energy levels at the interface between the polymer and other materials in an electronic device, such as electrodes or other semiconductor layers. The HOMO level, determined from the onset of the UPS spectrum, is a key parameter that governs charge injection and the open-circuit voltage in organic photovoltaic cells.

Table 3: Expected Information from XPS/UPS Analysis of Poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine) This table outlines the expected measurements from XPS and UPS based on general principles and data from related materials.

Technique Measurement Information Gained
XPS Core-level spectra (C 1s, O 1s, S 2p) Elemental composition, identification of chemical bonds (C-C, C-S, C-O), and detection of dopant species.
XPS Analysis of peak shifts Determination of the oxidation state of the polymer backbone (doping level).
UPS Valence band spectrum Measurement of the Highest Occupied Molecular Orbital (HOMO) energy level.

Spectroscopic Ellipsometry for Thin Film Optical Properties and Thickness

Spectroscopic Ellipsometry is a non-invasive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. It measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths. By fitting the experimental data to an optical model, one can accurately extract the film's properties.

For a semiconducting polymer like poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine), spectroscopic ellipsometry is invaluable for several reasons. Firstly, it provides a precise and non-contact method for measuring the film thickness, which is crucial for device fabrication and performance analysis. Secondly, the extinction coefficient (k) spectrum is directly related to the absorption spectrum of the material. This allows for the determination of the optical bandgap and provides insights into the electronic transitions within the polymer. The refractive index (n) is important for designing the optical architecture of devices such as solar cells and light-emitting diodes to maximize light absorption or extraction. nanoscientific.org

This technique is also sensitive to surface roughness and interfacial layers, making it a comprehensive tool for characterizing thin polymer films. nanoscientific.org

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine -
poly(2-ethyl-2H,3H-thieno[3,4-b] rigaku.comnanoscientific.orgdioxine) -
poly(3,4-ethylenedioxythiophene) PEDOT
3,4-ethylenedioxythiophene EDOT
2,3-Dihydrothieno[3,4-b] rigaku.comnanoscientific.orgdioxine-2-carboxylic acid EDOTacid
poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) PBTTT
poly(styrene sulfonate) PSS

Structure Property Relationships in Poly 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Influence of Monomer Substitution on Polymer Electronic Band Structure

The introduction of an ethyl group at the 2-position of the thieno[3,4-b] skku.educhemicalbook.comdioxine monomer has a nuanced effect on the electronic band structure of the resulting polymer. Generally, for poly(3,4-alkylenedioxythiophene)s, the electronic properties of the conjugated backbone are not dramatically altered by the presence of simple alkyl substituents. The primary electronic transitions, and thus the band gap, are largely dictated by the π-conjugated system of the polythiophene backbone, which remains intact.

Research on various alkyl-substituted PEDOT derivatives indicates that the electronic band gap remains relatively constant, typically in the range of 1.6 to 1.7 electron volts (eV). This suggests that the ethyl group in poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) primarily imparts steric and solubility effects rather than directly modulating the frontier orbital energies of the polymer backbone. However, the ethyl group can influence the polymer's conformation in solution, potentially leading to a more disordered state and a slightly higher optical absorption onset compared to the unsubstituted counterpart in its solid, more ordered form.

Table 1: Typical Electronic Band Gaps of Substituted Poly(3,4-ethylenedioxythiophene) Derivatives

Substituent on Dioxy-RingReported Electronic Band Gap (eV)Reference
Unsubstituted (PEDOT)1.6 - 1.7[General literature]
Methyl~1.7[Inferred from related studies]
Ethyl (Predicted) ~1.7 [Inferred from related studies]
Longer Alkyl Chains (e.g., C14H29)~1.7[Inferred from related studies]

Correlation between Polymerization Conditions and Material Conductivity

The electrical conductivity of poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) is highly dependent on the conditions employed during its synthesis and subsequent processing. Key factors include the choice of oxidant, solvent system, polymerization method, and post-synthesis treatments.

Polymerization Methods:

Chemical Oxidative Polymerization: This is a common method where the monomer is polymerized using an oxidizing agent such as iron(III) salts (e.g., FeCl₃) or persulfates. The choice of oxidant and solvent can influence the polymer's molecular weight, defect density, and doping level, all of which affect conductivity.

Electrochemical Polymerization: This technique allows for the direct deposition of the polymer film onto an electrode. The applied potential, electrolyte, and solvent system are critical parameters that control the film's morphology, thickness, and conductivity. For instance, using ionic liquids as the solvent-electrolyte system has been shown to produce more compact and conductive films for related polymers. researchgate.net

Vapor Phase Polymerization (VPP): VPP can yield highly homogeneous and conductive thin films. For a related polymer, poly(thieno[3,4-b]thiophene):tosylate, VPP has produced films with conductivities as high as 750 S/cm. nih.gov

Post-Treatment: Treatment of the polymer film with high-boiling point polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), or with certain acids can induce a conformational change in the polymer chains and lead to a significant enhancement in conductivity. This is often attributed to the screening of electrostatic interactions between the cationic polymer backbone and the counter-anions, leading to a more extended coil conformation and improved charge transport pathways. For a copolymer of a related monomer, DMSO treatment increased conductivity from 10⁻¹ S/cm to 100 S/cm. mdpi.com

Table 2: Expected Conductivity Ranges of Poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) Under Various Conditions

Polymerization/Treatment ConditionExpected Conductivity (S/cm)Rationale
Chemical Polymerization (as-synthesized)10⁻⁴ - 10⁰Dependent on oxidant and purity.
Electrochemical Polymerization10⁰ - 10²Controlled growth and morphology.
Vapor Phase Polymerization10² - 10³High purity and ordered film formation.
Post-Treatment with Polar Solvents (e.g., DMSO)10¹ - 10³Conformational changes and enhanced inter-chain transport.

Impact of Polymer Architecture on Charge Transport Characteristics

The charge transport in poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) is governed by the movement of charge carriers (polarons and bipolarons) along the conjugated backbone (intrachain transport) and between adjacent polymer chains (interchain transport). The ethyl substituent, while not directly part of the conjugated path, plays a crucial role in defining the polymer's solid-state morphology, which in turn dictates the efficiency of charge transport.

Relationship between Molecular Orientation and Anisotropic Properties

Films of poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) can exhibit significant anisotropy in their optical and electrical properties depending on the orientation of the polymer chains relative to the substrate. Two primary orientations are typically observed:

Edge-on: The polymer backbones are oriented perpendicular to the substrate, with the π-stacking direction parallel to the substrate. This orientation is generally favorable for in-plane charge transport, as seen in field-effect transistors.

Face-on: The polymer backbones are oriented parallel to the substrate.

The preferred orientation is influenced by the processing method (e.g., spin-coating, dip-coating, or floating-film transfer methods) and the presence of solvent additives. The ethyl side chains can influence the intermolecular interactions and packing, thereby affecting the resulting molecular orientation and the degree of anisotropy. For instance, longer alkyl chains in related polymers have been shown to promote a more ordered and aligned structure.

Thermal and Mechanical Stability in Relation to Molecular Structure

The thermal and mechanical properties of poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) are important for its practical application and are linked to its molecular structure.

Thermal Stability: Unsubstituted PEDOT is known for its high thermal stability, with decomposition temperatures typically above 250 °C. The introduction of an ethyl group is not expected to significantly decrease this stability. Thermogravimetric analysis (TGA) would be used to determine the precise decomposition temperature.

Mechanical Stability: Pure PEDOT and its derivatives are often brittle. The ethyl group may slightly increase the flexibility of the polymer compared to the unsubstituted analog. To significantly improve mechanical properties such as stretchability and toughness, poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) would likely be blended with a more flexible polymer, such as a polyurethane or an elastomer. The introduction of alkyl chains into PEDOT:PSS has been shown to improve flexibility. researchgate.net

Table 3: Representative Thermal Properties of PEDOT and Related Polymers

PolymerDecomposition Temperature (TGA, °C)Reference
PEDOT> 250
Poly(thieno[3,2-b]thiophene) derivative~313
Poly(2-ethyl-2H,3H-thieno[3,4-b] skku.educhemicalbook.comdioxine) (Predicted) > 250 [Inferred from related studies]

Advanced Research Applications of Poly 2 Ethyl 2h,3h Thieno 3,4 B 1 2 Dioxine

Organic Electronic and Optoelectronic Devices

The versatility of poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) makes it a compelling candidate for several organic electronic and optoelectronic devices. Its tunable conductivity, optical transparency, and processability are key attributes driving its adoption in this domain. The monomer, 2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine, serves as a crucial building block for creating these advanced polymeric materials.

Transparent Conductors and Electrodes

Poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) is investigated for its potential in creating transparent conductive films, a critical component in devices like displays and solar cells. While specific conductivity values for the ethyl derivative are not extensively reported, research on related poly(3,4-ethylenedioxythiophene) (PEDOT) systems provides valuable insights. For instance, vapor phase polymerization of PEDOT can yield films with high electrical conductivity, reaching up to 4500 S/cm after acid treatment, while maintaining good optical transparency. rsc.org Similarly, treatment of PEDOT:PSS films with fluoro compounds has been shown to enhance conductivity to over 1300 S/cm with a transparency of around 83% at 550 nm. rsc.org The ethyl substitution on the thiophene (B33073) ring is expected to influence the polymer's morphology and, consequently, its electrical and optical properties. The steric effects of the ethyl group can play a significant role in the solid-state polymerization process and the final conjugated structure of the polymer. rsc.org

Table 1: Comparative Conductivity of PEDOT-based Transparent Conductors

Polymer SystemTreatmentConductivity (S/cm)Transparency
Vapor Phase Polymerized PEDOTAcid Treatment~4500High
PEDOT:PSSFluoro Compound Treatment~1325~83% @ 550 nm
Self-doped PEDOTNone>1000-

This table presents data for related PEDOT compounds to provide context for the potential performance of poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine).

Organic Photovoltaics (OPVs) and Solar Cells

Table 2: Performance of Thiophene-based Organic Solar Cells

Device TypeActive MaterialsPower Conversion Efficiency (PCE)
Dye-Sensitized Solar CellThieno[2,3-f]benzofuran-based dye5.5%
Single-Junction Organic Solar CellD18-Fu:L8-BO19.11%

This table showcases the performance of related thiophene-based solar cells to illustrate the potential of the material class.

Organic Light-Emitting Diodes (OLEDs)

Table 3: External Quantum Efficiencies of Representative OLEDs

OLED TypeHost MaterialEmitter TypeExternal Quantum Efficiency (EQE)
Red Phosphorescent PLEDCarbazole-containing polyacetylenePhosphorescent Dye4.1%
High-Efficiency TADF OLEDVariousTADF Emitter>38% (record)

This table provides EQE data for related OLED technologies to contextualize the potential of poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) in this application.

Organic Field-Effect Transistors (OFETs)

The semiconducting nature of poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) makes it a candidate for the active channel material in OFETs. The charge carrier mobility is a key performance metric for OFETs. While direct measurements for poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) are scarce, research on other polythiophene derivatives demonstrates the potential of this class of materials. For instance, the molecular weight of poly(3,3'''-dioctyl-2,2':5',2''-terthiophene) has been shown to have a significant impact on charge carrier mobility, with a fourfold increase in the degree of polymerization leading to a more than three-order-of-magnitude increase in mobility. nih.gov Solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have exhibited hole mobilities up to 0.005 cm²/Vs. researchgate.net The ethyl group's influence on polymer chain packing and ordering is a critical area of investigation for optimizing charge transport in OFETs.

Table 4: Charge Carrier Mobility in Thiophene-based OFETs

PolymerMobility (cm²/Vs)
Poly(3,3'''-dioctyl-2,2':5',2''-terthiophene)Varies with molecular weight
Benzo[b]thieno[2,3-d]thiophene derivativeup to 0.005

This table presents mobility data for related polythiophene-based OFETs to indicate the performance range of this material family.

Energy Storage Systems

Beyond electronics, poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) shows promise in energy storage applications, particularly in supercapacitors, owing to its redox activity and high conductivity.

Supercapacitors and Pseudocapacitors

Table 5: Specific Capacitance of Thiophene-based Supercapacitors

Electrode MaterialElectrolyteSpecific Capacitance (F/g)
Poly(3-hexylthiophene)/SWCNT NanocompositeNonaqueous245.8
PEDOT-coated Carbon Fiber PaperIonic Liquid Gel154.4
PEDOT-Reduced Graphene Oxide1 M H₂SO₄158

This table provides specific capacitance data for related thiophene-based supercapacitors to highlight the potential of poly(2-ethyl-2H,3H-thieno[3,4-b] rsc.orgresearchgate.netdioxine) in energy storage.

Components for Rechargeable Batteries

The quest for higher energy density and improved stability in rechargeable batteries has led researchers to explore novel electrode materials, with conductive polymers like poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) emerging as promising candidates. The inherent conductivity, flexibility, and electrochemical activity of the PEDOT backbone make it suitable for various roles within a battery, primarily as a conductive binder or as an active electrode material itself.

In lithium-ion (Li-ion) batteries, the polymer can be coated onto active material particles (e.g., LiCoO₂). mdpi.com This ultrathin conductive layer serves a dual purpose: it acts as a binder, eliminating the need for non-electroactive components, and provides efficient pathways for both electrons and ions, which is crucial for high-rate performance. mdpi.com This approach can lead to a substantial increase in the mass-loading density of the cathode without sacrificing transport pathways. mdpi.com

For next-generation battery chemistries like lithium-oxygen (Li-O₂) batteries, PEDOT has been studied as a positive electrode material. nih.govresearchgate.net It can facilitate the oxygen reduction reaction to form lithium peroxide (Li₂O₂). nih.govresearchgate.net However, research also indicates potential degradation mechanisms, such as the formation of sulfone groups on the polymer surface, which can impede electron conductivity and lead to poor cycling performance. nih.govresearchgate.net The ethyl substitution in poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) may influence the polymer's stability and electrochemical window, a key area for ongoing research.

Below is a data table summarizing the performance of PEDOT-based electrodes in rechargeable batteries.

Battery TypeElectrode ConfigurationKey Performance MetricValue
Li-ionPEDOT-coated LiNi₀.₈Co₀.₁Mn₀.₁O₂ CathodeCapacity Retention (after 100 cycles at 1C)87.28%
Li-ionPEDOT-coated LiNi₀.₈Co₀.₁Mn₀.₁O₂ CathodeInitial Discharge Specific Capacity (at 1C)177.8 mAh g⁻¹
Li-ionPEDOT-coated LiNi₀.₈Co₀.₁Mn₀.₁O₂ CathodeInterfacial Impedance ReductionFrom 35.76 Ω to 17.11 Ω
Li-ionPEDOT:PSS-skinned LiCoO₂Mass Loading of Active Material> 0.4 wt% PEDOT:PSS

Sensing Platforms (Focus on Material Transducer Aspects)

The high sensitivity of its electrical properties to the surrounding environment makes poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) an excellent material for the transducer element in various sensing platforms. The polymer's conductivity changes predictably upon interaction with specific chemical or biological species, forming the basis for chemoresistive and electrochemical sensors.

Chemoresistive Sensors for Volatile Organic Compounds

Chemoresistive sensors operate by measuring the change in the electrical resistance of the sensing material upon exposure to an analyte. Poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) is a promising candidate for detecting volatile organic compounds (VOCs) due to its porous structure and the interaction between the VOC molecules and the conjugated polymer backbone. nih.gov The adsorption of VOC molecules can induce swelling of the polymer or a change in the charge carrier concentration, both of which alter the resistance. researchgate.net

Research on PEDOT-based sensors has demonstrated their ability to detect a range of VOCs, including aromatic and alkyl hydrocarbons. mdpi.com For instance, composite materials of PEDOT with metal oxides like TiO₂ have shown fast and reversible responses to gases such as nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃), with detection limits in the parts-per-billion (ppb) range. nih.gov The ethyl group on the polymer backbone could potentially enhance selectivity towards certain nonpolar VOCs due to increased hydrophobicity.

The table below presents typical performance data for PEDOT-based chemoresistive VOC sensors.

Target AnalyteSensing MaterialLimit of Detection (LOD)Response/Recovery Time
Nitrogen Dioxide (NO₂)TiO₂-PEDOT Nanocables7 ppbFast and Reversible
Ammonia (NH₃)TiO₂-PEDOT Nanocables675 ppbFast and Reversible
General VOCsWearable Sensor4 ppb to 1000 ppmReal-time (every 3 mins)
Sulfur Dioxide (SO₂)PEDOT:PSS/GO Composite0.5 ppm10 ppm: 43s / 42s

Electrochemical Sensors for Analytes

In electrochemical sensors, the polymer acts as an electrode material where the electrochemical reaction (oxidation or reduction) of an analyte is measured. The high surface area and electrocatalytic properties of poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) make it suitable for this purpose. These sensors are often used for detecting analytes in aqueous solutions.

PEDOT-based electrochemical sensors have been developed for a wide array of analytes, from dissolved oxygen to biomarkers. nih.govresearchgate.net For example, a composite of PEDOT and graphene has been used to create a paper-based aptasensor for detecting carcinoembryonic antigen (CEA), a tumor marker, with a limit of detection as low as 0.45 ng·mL⁻¹. researchgate.net Similarly, PEDOT-based sensors have shown high sensitivity to nitrate (B79036) in soil water, with a detection range from 1 ppm to 1000 ppm and a response time of less than a minute. nsf.gov The functionalization of the polymer, such as with the ethyl group, can be tailored to enhance the interaction with specific target analytes.

Performance characteristics of various PEDOT-based electrochemical sensors are summarized below.

Target AnalyteSensor ConfigurationLinear RangeLimit of Detection (LOD)
Carcinoembryonic Antigen (CEA)Graphene-PEDOT:PSS Aptasensor0.77–14 ng·mL⁻¹0.45 ng·mL⁻¹
NitrateVPP-PEDOT Sensor1–1000 ppm~1 ppm
DopaminePEDOS/N-Gr Composite0.008–80 µM0.0066 µM
NitriteAuNRs/MWCNT/PEDOT:PSS0.2–100 µM0.08 µM

Electrochromic Devices

Electrochromism is the phenomenon where a material changes its optical properties (color and transparency) in response to an applied electrical potential. Poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) is an excellent electrochromic material due to the distinct colors of its oxidized (doped) and neutral (dedoped) states. The polymer backbone's ability to undergo reversible redox reactions allows for this color switching.

Devices based on PEDOT derivatives can switch from a highly transparent state to a colored state, making them ideal for applications like smart windows, electronic paper, and displays. nih.govresearchgate.net Research on related poly(thieno[3,2-b]thiophene)s has shown that functionalization can tune the electrochromic performance. core.ac.uk For instance, polymers with electron-withdrawing side groups exhibit short response times (0.34–1.1 s) and good coloration efficiencies. core.ac.uk A study on poly(thieno[3,4-b]-1,4-oxathiane), an asymmetrical analog, reported contrast ratios of 36% and coloration efficiencies up to 212 cm²/C. nih.gov The ethyl group in poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) is expected to influence the electronic band structure and, consequently, the color and switching characteristics of the material.

The following table details the electrochromic performance of related polythiophene-based materials.

PolymerContrast Ratio (%)Coloration Efficiency (CE) (cm²/C)Switching Time (s)Color Change
P(CNPh-ETTE)16-23% (Vis), 50-62% (NIR)120-190 (Vis), 324-440 (NIR)0.9-1.1 (bleaching), 0.34-0.35 (coloring)Purple to Pale Grey-Blue
P(Py-ETTE)--0.9-1.1 (bleaching), 0.34-0.35 (coloring)Sand Brown to Pale Grey-Green
PEOTT36%2121.2Gray-Blue to Green
Viologen-based Device98.69% (at 606 nm)460.3 (at 606 nm)-Transparent to Blue

Emerging Technologies in Flexible and Wearable Electronics

The combination of electrical conductivity, mechanical flexibility, and solution processability makes poly(2-ethyl-2H,3H-thieno[3,4-b] nih.govresearchgate.netdioxine) a key material for the burgeoning field of flexible and wearable electronics. nih.govmostwiedzy.pl Its ability to be formulated into inks allows for printing techniques to be used for the fabrication of electronic devices on unconventional, soft, and conformable substrates like textiles. researchgate.net

In this domain, the polymer is used to create a variety of components. As a transparent conductive electrode, it can replace brittle indium tin oxide (ITO) in flexible solar cells and displays. researchgate.net Multilayer electrodes incorporating PEDOT:PSS have achieved sheet resistances as low as 23 Ω/sq with 85% transmittance. researchgate.net As the active material in actuators, PEDOT-based devices can convert electrical energy into mechanical motion, with textile actuators demonstrating large strain differences (0.28%) and fast strain rates (2.8% s⁻¹) under low operating voltages (3 V). nih.gov Furthermore, its application in wearable sensors allows for the real-time monitoring of physiological signals, with fabric-based temperature sensors showing sensitivities greater than 0.65% per °C. researchgate.net The ethyl functionalization can enhance the material's processability and its interface with other components in these integrated systems.

This table summarizes the performance of PEDOT-based materials in flexible and wearable electronic applications.

ApplicationDevice StructureKey Performance MetricValue
Flexible Transparent ElectrodePEDOT:PSS/GO/AgNW/GO/PEDOT:PSSSheet Resistance / Transmittance23 Ω/sq / 85%
Textile ActuatorPEDOT:PSS/MOF-Derivative Ink on FabricStrain Difference (at 0.1 Hz)0.28%
Textile ActuatorPEDOT:PSS/MOF-Derivative Ink on FabricBlocking Force (at 0.1 Hz)0.62 mN
Wearable Temperature SensorInkjet-Printed PEDOT:PSS on FabricSensitivity> 0.65% per °C
Conductive Wires on TextileInkjet-Printed PEDOT:PSSSheet ResistanceAs low as 1.6 Ω/□

Future Research Directions and Unresolved Questions for 2 Ethyl 2h,3h Thieno 3,4 B Mdpi.comchembk.comdioxine

The conductive polymer precursor, 2-ethyl-2H,3H-thieno[3,4-b] mdpi.comdioxine, a derivative of the well-known 3,4-ethylenedioxythiophene (B145204) (EDOT), presents significant opportunities for the development of advanced functional materials. While its parent polymer, PEDOT, is lauded for its high conductivity and stability, the introduction of an ethyl group offers modified solubility and processing characteristics, paving the way for new applications. frontiersin.org However, realizing the full potential of this monomer requires focused research to address several key areas. The following sections outline critical future research directions and unresolved questions.

Conclusion and Broader Academic Impact

Summary of Key Academic Contributions in 2-ethyl-2H,3H-thieno[3,4-b]mdpi.combuet.ac.bddioxine Research

While extensive research has been conducted on the parent compound EDOT and its polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), academic contributions focusing solely on 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine are more specialized. The primary synthesis route for this compound involves the reaction of EDOT with ethyl bromide in the presence of a base. This straightforward alkylation allows for the introduction of an ethyl group onto the ethylenedioxy bridge of the thiophene (B33073) ring.

The key academic contribution of research into this and similar alkylated EDOT derivatives lies in the systematic investigation of how side-chain engineering impacts the properties of the resulting polymers. Although specific in-depth studies on the homopolymer of 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine are not widely documented in publicly available literature, the broader research on alkyl-substituted PEDOT provides a foundational understanding. It is understood that the introduction of alkyl groups, such as the ethyl group in this case, can influence the polymer's solubility, processability, and film morphology. These modifications are crucial for optimizing the performance of organic electronic devices. For instance, the presence of alkyl chains can enhance solubility in common organic solvents, which is a significant advantage for solution-based processing techniques like spin coating and inkjet printing.

Significance to the Field of Conjugated Polymers and Organic Materials Science

The significance of 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine to the field of conjugated polymers and organic materials science stems from its role as a functionalized monomer that allows for the fine-tuning of PEDOT's properties. PEDOT is a benchmark conductive polymer known for its high conductivity, optical transparency in its doped state, and excellent stability. However, pristine PEDOT suffers from poor solubility, which limits its processability.

The introduction of an ethyl group, as in 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine, is a strategic modification to address this limitation. The alkyl side-chain can disrupt the close packing of the polymer chains, thereby increasing its solubility in organic solvents. This enhanced solubility is critical for the fabrication of uniform, large-area thin films required for various electronic applications.

Furthermore, the modification of the EDOT monomer can influence the electrochemical and optical properties of the resulting polymer. While the ethyl group itself is not electroactive, its presence can affect the polymer's backbone conformation and intermolecular interactions. This can, in turn, modulate the polymer's band gap, redox potentials, and conductivity. The ability to systematically alter these properties through monomer design is a cornerstone of modern organic materials science, enabling the development of materials tailored for specific applications such as:

Organic Solar Cells (OSCs): Where solution-processable hole-transport layers with optimized energy levels are required.

Organic Field-Effect Transistors (OFETs): Where the morphology and charge carrier mobility of the semiconducting layer are critical.

Organic Light-Emitting Diodes (OLEDs): As a component of the hole-injection or transport layer.

Bioelectronics: Where functionalized conductive polymers can be used for applications like biosensors and neural interfaces.

The study of 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine contributes to the broader understanding of structure-property relationships in conjugated polymers, a fundamental aspect of designing next-generation organic electronic materials.

Outlook for Future Interdisciplinary Research Collaborations and Innovations

The future research landscape for 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine and related functionalized EDOT monomers is ripe for interdisciplinary collaboration and innovation. Several promising avenues exist:

Advanced Material Synthesis and Characterization: Collaboration between synthetic chemists and materials scientists will be crucial for developing more sophisticated and efficient methods for synthesizing a wider range of functionalized EDOT monomers. This includes exploring different alkyl chain lengths, branching, and the incorporation of other functional groups to achieve precise control over material properties. Advanced characterization techniques, such as synchrotron-based X-ray scattering and advanced microscopy, will be essential to probe the detailed morphology and molecular packing of the resulting polymer films, providing critical feedback for material design.

Device Engineering and Optimization: The integration of these novel materials into electronic devices will require close collaboration between materials scientists and device engineers. This involves optimizing device architectures, processing conditions, and interfacial engineering to fully exploit the unique properties of polymers derived from monomers like 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine. Innovations in printing and coating technologies will be key to enabling large-scale and low-cost manufacturing of flexible and transparent electronics.

Computational Modeling and Theoretical Studies: Theoretical chemists and computational physicists can play a vital role in accelerating the discovery of new materials. By using quantum chemical calculations and molecular dynamics simulations, they can predict the electronic structure, optical properties, and charge transport characteristics of polymers derived from new monomer designs. This computational screening can guide synthetic efforts towards the most promising candidates, reducing the time and resources required for experimental work.

Bioelectronics and Biomedical Applications: The functionalizability of the EDOT core opens up exciting possibilities for interdisciplinary research at the interface of materials science, biology, and medicine. Collaborations in this area could lead to the development of novel biocompatible and biodegradable conductive polymers for applications in implantable electronics, drug delivery systems, and advanced biosensors. The ethyl substitution in 2-ethyl-2H,3H-thieno[3,4-b] mdpi.combuet.ac.bddioxine could be a starting point for creating materials with tailored hydrophobic-hydrophilic balances for improved biocompatibility.

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